REACTION_SMILES
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[CH3:17][C:18](=[O:19])[CH3:20].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[CH:1]1([C:4]2([OH:14])[CH2:5][CH2:6][C:7]3([O:8][CH2:11][CH2:10][O:9]3)[CH2:12][CH2:13]2)[CH2:2][CH2:3]1.[ClH:16].[OH2:15]>>[CH:1]1([C:4]2([OH:14])[CH2:5][CH2:6][C:7](=[O:8])[CH2:12][CH2:13]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1(C2CC2)CCC2(CC1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1CCC(O)(C2CC2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |